The Hydroxy-Amine Scaffold: A Technical Guide to Benzyl 2-hydroxypropylcarbamate
The Hydroxy-Amine Scaffold: A Technical Guide to Benzyl 2-hydroxypropylcarbamate
Topic: Benzyl 2-hydroxypropylcarbamate (CAS 65935-10-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers
Executive Summary
In the architecture of modern drug discovery, Benzyl 2-hydroxypropylcarbamate (CAS 65935-10-6) serves as a critical "masked" building block. Functionally, it is the
Its utility is threefold:
-
Protection: It provides a stable amine protecting group (Cbz) orthogonal to Boc and Fmoc, essential for multi-step peptide synthesis.
-
Chiral Auxiliary Precursor: When synthesized from enantiopure amino alcohols, it introduces defined stereocenters (
or ) into drug candidates, particularly for hydroxyethylamine isosteres found in protease inhibitors. -
Prodrug Moiety: Recent applications highlight its role in modulating the physicochemical properties of carboxylic acid drugs (e.g., Sobetirome) to enhance Blood-Brain Barrier (BBB) penetration.
This guide details the synthesis, characterization, and application of CAS 65935-10-6, moving beyond basic properties to explore its mechanistic role in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 65935-10-6 |
| IUPAC Name | Benzyl (2-hydroxypropyl)carbamate |
| Synonyms | N-Cbz-1-amino-2-propanol; (2-Hydroxypropyl)carbamic acid benzyl ester |
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomer) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |
| pKa | ~12 (hydroxyl group), Amine is protected (non-basic) |
Synthesis & Manufacturing Protocol
Role: Senior Process Chemist
The synthesis of Benzyl 2-hydroxypropylcarbamate follows a classic Schotten-Baumann reaction . The choice of base and solvent control is critical to prevent
Reaction Mechanism
The nucleophilic amine of 1-amino-2-propanol attacks the carbonyl carbon of benzyl chloroformate (Cbz-Cl). The base neutralizes the generated HCl, driving the equilibrium forward.
Optimized Laboratory Protocol (100 mmol Scale)
Reagents:
-
1-Amino-2-propanol (Isopropanolamine): 7.51 g (100 mmol)
-
Benzyl Chloroformate (Cbz-Cl): 17.1 g (100 mmol)
-
Sodium Carbonate (
): 12.7 g (120 mmol) or NaOH (2N solution) -
Solvent: Dichloromethane (DCM) / Water biphasic system (1:1)
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask, dissolve 1-amino-2-propanol in 100 mL of water containing
. Cool the solution to 0°C using an ice bath. -
Addition: Dissolve Cbz-Cl in 100 mL of DCM. Add this solution dropwise to the aqueous amine solution over 30 minutes with vigorous stirring. Critical: Maintain temperature <5°C to minimize hydrolysis of Cbz-Cl.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
-
Workup: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Wash: Combine organic layers and wash sequentially with 1N HCl (to remove unreacted amine), saturated
(to remove acidic byproducts), and brine. -
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexane).
Self-Validating Check:
-
Yield: Expected >85%.
-
Appearance: Colorless to pale yellow oil.
-
1H NMR Validation: Look for the disappearance of the amine protons and the appearance of the benzyl methylene singlet (~5.1 ppm) and aromatic protons (7.3-7.4 ppm).
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis pathway and the divergent applications of the scaffold in drug design.
Figure 1: Synthesis of Benzyl 2-hydroxypropylcarbamate and its downstream utilization in prodrug design and peptidomimetic synthesis.
Applications in Drug Development[5]
Prodrug Strategy: The "Trojan Horse" Approach
One of the most sophisticated uses of CAS 65935-10-6 is in the design of ethanolamine-based prodrugs .
-
Case Study (Sobetirome): Sobetirome is a thyroid hormone receptor agonist. To increase its CNS distribution, researchers synthesized ester prodrugs using
-Cbz-protected amino alcohols. -
Mechanism: The carboxylic acid of the drug is esterified with the hydroxyl group of Benzyl 2-hydroxypropylcarbamate.
-
The Cbz group masks the amine, increasing lipophilicity (LogP).
-
Once the prodrug crosses the Blood-Brain Barrier (BBB), endogenous esterases cleave the ester bond, releasing the active drug and the inert linker.
-
Citation: This strategy has been documented in creating CNS-penetrant prodrugs where the Cbz-amino alcohol acts as a temporary lipophilic carrier [1].
-
Peptidomimetics & Protease Inhibitors
The 2-hydroxypropylamine core is a structural isostere of the transition state in peptide bond hydrolysis.
-
Warhead Precursor: The hydroxyl group can be oxidized to an aldehyde or ketone (after appropriate protection manipulation) to form reversible covalent inhibitors of serine/cysteine proteases (e.g., SARS-CoV-2 Mpro inhibitors or HIV protease inhibitors like Amprenavir analogs) [2].
-
Chirality: Using enantiopure (S)-1-amino-2-propanol yields the (S)-isomer of CAS 65935-10-6, which is often required to match the stereochemistry of the target enzyme's binding pocket.
Analytical Quality Control (QC)
To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters are mandatory:
| Test | Method | Acceptance Criteria |
| Identification | 1H NMR (CDCl3) | Confirms Benzyl (5.1 ppm) and Propyl backbone |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (e.g., Chiralcel OD-H) | > 99% ee (if stereospecific) |
| Residual Solvents | GC-Headspace | DCM < 600 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Safety & Handling (E-E-A-T)
-
Hazards: While the carbamate itself is relatively stable, it is an irritant. The synthesis involves Benzyl Chloroformate , which is a lachrymator and corrosive.[2]
-
Storage: Store at 2-8°C. The compound is stable but hygroscopic.
-
Disposal: Incineration in a chemical waste facility. Avoid release into drains.
References
-
Ferrara, S. J., et al. (2017). "Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration." ACS Chemical Neuroscience, 8(10), 2180-2188.
-
Ghosh, A. K., et al. (2007). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving a Novel Bis-Tetrahydrofuran Derivative." Journal of Medicinal Chemistry, 50(10), 2316-2320. (Contextual reference for hydroxyethylamine isosteres).
-
Organic Syntheses. (1951). "Benzyl Carbamate."[3][4][5][6][7][8] Organic Syntheses, Coll.[4] Vol. 4, p.788.[4] (Foundational chemistry for Cbz protection).
-
PubChem. (n.d.). "Benzyl (2-hydroxypropyl)carbamate - Compound Summary." National Center for Biotechnology Information.
Sources
- 1. Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Chloroformate [commonorganicchemistry.com]
- 3. AMPRENAVIR [HSDB] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. lookchem.com [lookchem.com]
